

Golvatinib in vitro studies in MKN45 and HUVEC cell lines

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Compound Focus: Golvatinib

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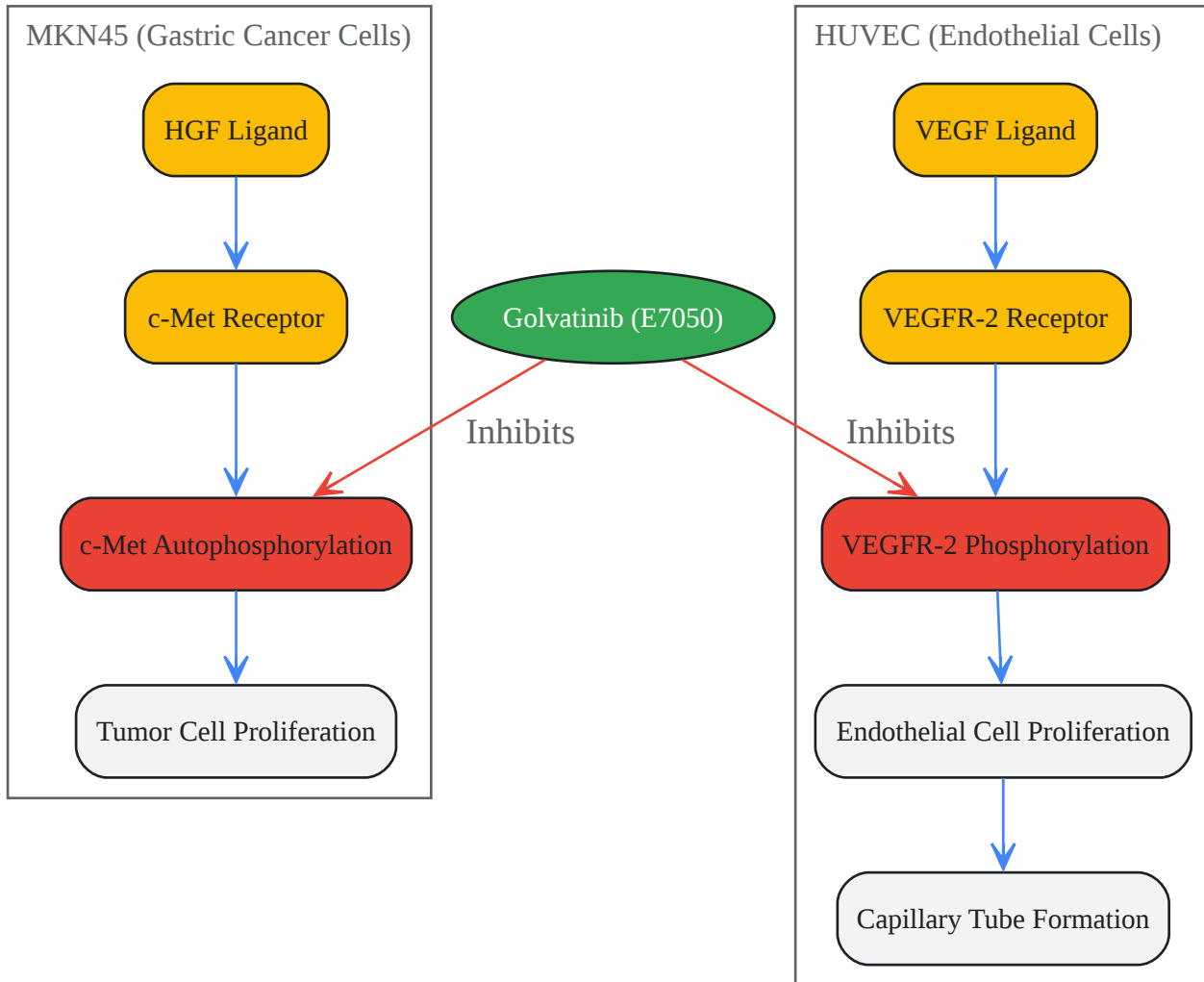
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Golvatinib (E7050): Mechanism of Action

Golvatinib is a potent, ATP-competitive dual inhibitor targeting **c-Met** and **VEGFR-2** tyrosine kinases [1]. Its action in the studied cell lines is summarized in the diagram below:

Golvatinib Mechanism of Action in MKN45 and HUVEC Cells



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Summary of Key In Vitro Findings

The efficacy of **Golvatinib** was quantified through kinase inhibition and cell-based assays. The tables below summarize the core quantitative data.

Table 1: Golvatinib Kinase Inhibition and Cellular Efficacy [2] [1] [3]

Assay Type	Cell Line / System	Stimulus / Target	IC ₅₀ / Efficacy Value
Kinase Inhibition	Cell-free system	c-Met	14 nM
	Cell-free system	VEGFR-2	16 nM
Cellular Growth Inhibition	MKN45 (Gastric Cancer)	-	37 nM
	EBC-1 (Lung Cancer)	-	6.2 nM
	Hs746T (Gastric Cancer)	-	23 nM
	SNU-5 (Gastric Cancer)	-	24 nM
Endothelial Cell Proliferation	HUVEC	VEGF	84 nM
	HUVEC	HGF	17 nM
	HUVEC	bFGF	>1000 nM (No inhibition)

Table 2: Golvatinib in Combination with Lenvatinib [4] [5]

Assay Type	Cell Line	Experimental Condition	Key Finding
Proliferation & Tube Formation	HUVEC	VEGF + HGF	HGF induced resistance to Lenvatinib.
	HUVEC	VEGF + HGF + Golvatinib	Golvatinib restored Lenvatinib sensitivity.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Western Blot Analysis for Target Engagement [3]

This protocol is used to detect the inhibition of c-Met and VEGFR-2 phosphorylation.

- **Cell Preparation and Treatment:**
 - **For c-Met phosphorylation:** MKN45 cells are incubated with serial dilutions of **Golvatinib** in complete medium at 37°C for 2 hours.
 - **For VEGFR-2 phosphorylation:** HUVECs are first starved in human endothelial serum-free medium with 0.5% FBS for 24 hours. Subsequently, they are incubated with serial dilutions of **Golvatinib** for 1 hour, followed by stimulation with 20 ng/mL of human VEGF for 5 minutes.
- **Cell Lysis:** After treatment, cells are lysed using a buffer containing components like 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, proteases, and phosphatase inhibitors. Cellular debris is removed by centrifugation.
- **Western Blot:** Aliquots of supernatants containing 5-20 µg of protein are subjected to SDS-PAGE. Proteins are transferred to PVDF membranes, which are then blocked and probed with specific antibodies:
 - **Primary Antibodies:** Anti-phospho-c-Met (Tyr1234/1235), anti-phospho-VEGFR-2 (Tyr996), and corresponding total protein antibodies.
 - **Detection:** A chemiluminescence kit is used, and immunoreactive bands are visualized. Band intensity can be quantified using an image analyzer [3].

Cell Proliferation Assay (WST-8) [3] [6]

This method measures the cytotoxic effect of **Golvatinib** on tumor cells.

- **Cell Seeding:** Tumor cells (e.g., MKN45, EBC-1) are seeded at a density of $1-3 \times 10^3$ cells per well in a 96-well plate.
- **Dosing and Incubation:** Cells are treated with various concentrations of **Golvatinib** and cultured for 3 days.
- **Viability Measurement:** After the incubation period, 10 µL of WST-8 reagent is added to each well. The absorbance is measured at 450 nm with a reference measurement at 660 nm. The signal correlates with the number of viable cells [3] [6].
- **For HUVEC Proliferation:** HUVECs (2×10^3 cells/well) are cultured for 3 days in medium containing growth factors (HGF at 30 ng/mL, VEGF at 20 ng/mL, or bFGF at 20 ng/mL) together with serially diluted **Golvatinib**. Viability is similarly assessed, showing specific inhibition of HGF- and VEGF-driven proliferation [1] [6].

Overcoming HGF-Induced Resistance (Combination Assay) [5]

This protocol demonstrates how **Golvatinib** counteracts resistance to VEGFR inhibitors.

- **Cell Culture Setup:** HUVECs are plated and allowed to attach.
- **Induction of Resistance:** The culture medium is supplemented with both **VEGF (20 ng/mL)** and **HGF (30 ng/mL)**. This combination has been shown to enhance cell growth and tube formation compared to VEGF alone and confers resistance to VEGFR inhibitors like Lenvatinib.
- **Combination Treatment:** The Met inhibitor, **Golvatinib**, is added alongside Lenvatinib.
- **Outcome Measurement:** The **HGF-induced resistance is cancelled** by the combination, evidenced by restored inhibition of HUVEC proliferation and tube formation in the assay [4] [5].

Research Context and Significance

- **MKN45 Cell Line:** This is a human gastric cancer cell line known to have constitutively active c-Met signaling, making it a standard model for studying c-Met-targeted therapies [3] [7].
- **Overcoming Therapeutic Resistance:** A key finding from this research is that the **HGF/c-Met pathway is a major mechanism of resistance to VEGFR inhibitors** like Lenvatinib. The strategic combination of Lenvatinib with **Golvatinib** provides a synergistic antitumor effect by simultaneously targeting VEGF-driven angiogenesis and HGF-driven resistance and vessel stabilization, as shown in preclinical models [2] [4] [5].

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